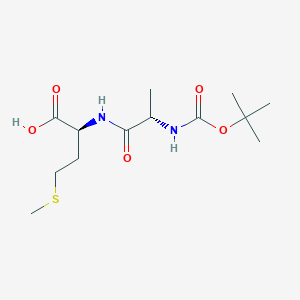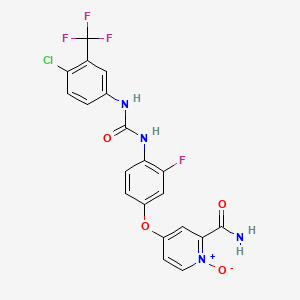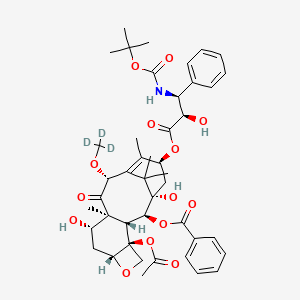
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol is a fluorinated benzyl alcohol derivative. It is characterized by the presence of four fluorine atoms on the benzene ring and a methoxymethyl group at the para position. This compound is often used in synthetic chemistry due to its unique reactivity and stability.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 1,2,4,5-tetrafluorobenzene.
Methoxymethylation: The benzene ring undergoes methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride.
Reduction: The resulting intermediate is then reduced to form 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
Industrial Production Methods:
Selective Methylation: Another method involves the selective methylation of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol using dimethyl sulfate in the presence of a base.
Purification: The final product is purified through recrystallization or distillation to achieve high purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrocarbons.
Substitution Products: Various substituted benzyl alcohols.
Chemistry:
- Used as a reagent in the synthesis of complex organic molecules.
- Acts as a precursor for the synthesis of fluorinated compounds.
Biology:
- Utilized in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry:
Wirkmechanismus
The mechanism of action of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The methoxymethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups .
Vergleich Mit ähnlichen Verbindungen
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Alcohol: Similar structure but without the deuterium labeling.
2,3,5,6-Tetrafluoro-4-methoxybenzyl Alcohol: Lacks the methoxymethyl group.
2,3,5,6-Tetrafluorobenzyl Alcohol: Lacks both the methoxymethyl and deuterium labeling.
Uniqueness:
- The presence of deuterium labeling in 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol makes it particularly useful in isotopic labeling studies and tracer experiments.
- The combination of fluorine atoms and the methoxymethyl group provides unique reactivity and stability, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
1386987-94-5 |
|---|---|
Molekularformel |
C₉H₅D₃F₄O₂ |
Molekulargewicht |
227.17 |
Synonyme |
2,3,5,6-Tetrafluoro-4-(methoxy-d3-methyl)benzenemethanol, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1142176.png)



![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)


